molecular formula C9H7NO5 B160968 5,6,7-Trihydroxy-1H-indole-2-carboxylic acid CAS No. 130570-39-7

5,6,7-Trihydroxy-1H-indole-2-carboxylic acid

Cat. No. B160968
M. Wt: 209.16 g/mol
InChI Key: DKYADJYLLZSUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-Trihydroxy-1H-indole-2-carboxylic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the apical meristem of plants and is transported throughout the plant to regulate various physiological processes.

Mechanism Of Action

IAA acts by binding to specific receptors on the cell surface, which triggers a cascade of signaling events within the cell. This ultimately leads to changes in gene expression and physiological responses.

Biochemical And Physiological Effects

IAA has a wide range of biochemical and physiological effects on plants, including promoting cell division and elongation, regulating root growth and development, and stimulating fruit development. IAA also plays a role in regulating plant responses to abiotic and biotic stress.

Advantages And Limitations For Lab Experiments

IAA is widely used in laboratory experiments to study plant growth and development. Its availability and ease of use make it a popular choice for researchers. However, IAA can be difficult to work with due to its instability and sensitivity to light and temperature.

Future Directions

There are many potential future directions for research on IAA. One area of interest is the role of IAA in plant-microbe interactions, particularly in the context of plant growth-promoting rhizobacteria. Another area of interest is the use of IAA as a tool for crop improvement, such as increasing yield and stress tolerance. Additionally, further research is needed to fully understand the molecular mechanisms underlying IAA signaling and its effects on plant growth and development.

Synthesis Methods

IAA can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of various chemical reagents and catalysts to produce IAA. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce IAA. Plant tissue culture involves the use of plant cells or tissues to produce IAA.

Scientific Research Applications

IAA has been extensively studied for its role in plant growth and development. It has been shown to regulate various physiological processes, including cell division, elongation, and differentiation. IAA also plays a crucial role in plant responses to environmental stimuli, such as light and gravity.

properties

CAS RN

130570-39-7

Product Name

5,6,7-Trihydroxy-1H-indole-2-carboxylic acid

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

5,6,7-trihydroxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7NO5/c11-5-2-3-1-4(9(14)15)10-6(3)8(13)7(5)12/h1-2,10-13H,(H,14,15)

InChI Key

DKYADJYLLZSUSM-UHFFFAOYSA-N

SMILES

C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O

Canonical SMILES

C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O

synonyms

1H-Indole-2-carboxylicacid,5,6,7-trihydroxy-(9CI)

Origin of Product

United States

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